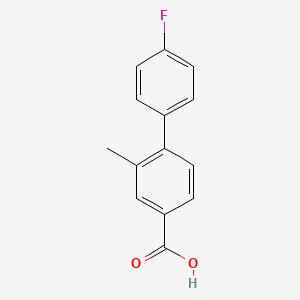

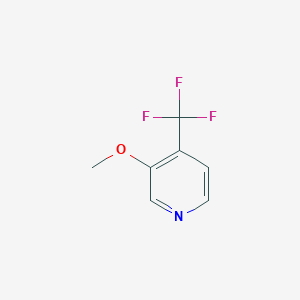

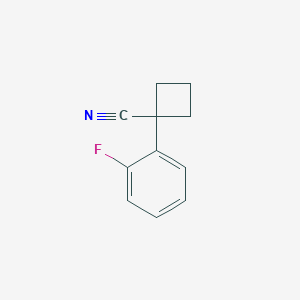

1-(6-氯-1,3-苯并噁唑-2-基)哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related piperidine derivatives is described in the papers. For instance, an asymmetric organocatalytic synthesis method is used to create 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates, which are piperidine-amino acid hybrids. This synthesis is achieved using a chiral phosphoric acid catalyst and yields products with high enantiomeric excess (ee) . Although the target compound is not synthesized in this paper, the methodology could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of a related compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, has been characterized by X-ray crystallography. The piperidine ring in this compound adopts a chair conformation, which is a common and stable conformation for piperidine rings. The geometry around the sulfur atom in the sulfonyl group is distorted from a regular tetrahedron . This information can be useful when considering the molecular structure of 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid, as the piperidine ring may also adopt a similar conformation.

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound of interest. However, the synthesis paper indicates that piperidine derivatives can participate in organocatalytic reactions to form complex structures with high stereochemical control. This suggests that the target compound may also be amenable to such reactions, potentially allowing for the synthesis of more complex derivatives.

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid are not detailed in the provided papers, the properties of similar compounds can offer some insights. For example, the crystallization behavior of a piperazine derivative is studied, and polymorphic crystalline forms are observed . This indicates that the target compound might also exhibit polymorphism, which can affect its physical properties. Additionally, the association of the piperazine derivative in solution is investigated using spectroscopic techniques, suggesting that similar techniques could be applied to study the target compound .

科学研究应用

合成途径和化学转化

1-(6-氯-1,3-苯并噁唑-2-基)哌啶-4-羧酸在合成化学中发挥作用,特别是通过与甲基醇钠或哌啶进行环扩大反应形成苯并噁唑衍生物。这个过程涉及将2-二氯甲基苯并噁唑转化为苯并噁唑-2-醛-双哌啶,进一步转化为典型醛反应的醛水合物 (高斯和海策, 1970)。

抗菌活性

该化合物已被用于合成具有不同抗菌活性的新吡啶衍生物,对不同细菌和真菌菌株具有可变的抗菌活性。这些衍生物展示了1-(6-氯-1,3-苯并噁唑-2-基)哌啶-4-羧酸在药物化学研究中的多功能性,有助于开发潜在的治疗药物 (Patel, Agravat, & Shaikh, 2011)。

癌症治疗潜力

该化合物已被确定为一种Aurora激酶抑制剂的结构的一部分,表明其在癌症治疗中的潜在应用。Aurora激酶对细胞增殖至关重要,抑制剂可以阻止癌细胞的生长。这一应用突显了该化合物在新型癌症治疗方法开发中的作用 (罗伯特 亨利,詹姆斯, 2006)。

抗菌剂

已合成并测试了1-(6-氯-1,3-苯并噁唑-2-基)哌啶-4-羧酸衍生物的抗菌活性,其中一些对敏感和多药耐药菌株显示出可比较的疗效。这表明该化合物作为设计新型抗菌药物的支架的潜力 (Huang et al., 2010)。

属性

IUPAC Name |

1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c14-9-1-2-10-11(7-9)19-13(15-10)16-5-3-8(4-6-16)12(17)18/h1-2,7-8H,3-6H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKPIUVTPNKDQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC3=C(O2)C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649186 |

Source

|

| Record name | 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1035840-81-3 |

Source

|

| Record name | 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1344347.png)

![7-Bromo-5-nitrobenzo[d]thiazol-6-amine](/img/structure/B1344350.png)

![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)